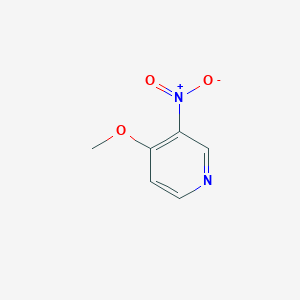

4-Methoxy-3-nitropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPVREXVOZITPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326701 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-62-5 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine (CAS: 31872-62-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 31872-62-5, this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This document delves into the synthesis, spectroscopic characterization, reactivity, and key applications of 4-Methoxy-3-nitropyridine, offering field-proven insights and detailed experimental protocols for its use in research and drug development.

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine

4-Methoxy-3-nitropyridine is a substituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This unique electronic arrangement imparts a distinct reactivity profile to the pyridine ring, making it a highly valuable synthon for the construction of diverse and complex molecular scaffolds.

The strategic placement of the methoxy and nitro groups allows for selective chemical transformations. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The pyridine nitrogen, along with the electron-withdrawing nature of the nitro group, activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity is fundamental to its utility in building the core structures of many biologically active molecules.

This guide will explore the essential technical aspects of 4-Methoxy-3-nitropyridine, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 31872-62-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 72-77 °C | [2] |

| Solubility | Soluble in most organic solvents | |

| Boiling Point | Not readily available (decomposes) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-Methoxy-3-nitropyridine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Methoxy-3-nitropyridine, one would expect to see distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of 4-Methoxy-3-nitropyridine will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key characteristic peaks for 4-Methoxy-3-nitropyridine include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group, and C=C and C=N stretching of the aromatic pyridine ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Methoxy-3-nitropyridine, the molecular ion peak (M+) would be observed at m/z 154. The fragmentation pattern can provide further structural information.[1]

Synthesis of 4-Methoxy-3-nitropyridine: A Practical Approach

The synthesis of 4-Methoxy-3-nitropyridine can be approached through several routes, with the most common starting from readily available pyridine derivatives. A logical and efficient two-step synthesis starting from 4-hydroxypyridine is outlined below.

Diagram: Synthetic Pathway

Caption: Synthetic route to 4-Methoxy-3-nitropyridine.

Step 1: Nitration of 4-Hydroxypyridine

The first step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The interplay of these factors directs the nitration to the 3-position.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

Step 2: O-Methylation of 4-Hydroxy-3-nitropyridine

The second step is the methylation of the hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-hydroxy-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Addition of Base: Add a base such as potassium carbonate to the solution. The base will deprotonate the hydroxyl group to form the corresponding phenoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Methoxy-3-nitropyridine.

An alternative synthetic approach involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with sodium methoxide.

Chemical Reactivity and Key Transformations

The reactivity of 4-Methoxy-3-nitropyridine is governed by the interplay of its functional groups.

Diagram: Key Reactions

Caption: Major reaction pathways of 4-Methoxy-3-nitropyridine.

Reduction of the Nitro Group

The most significant transformation of 4-Methoxy-3-nitropyridine is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxypyridine.[5] This transformation is a gateway to a vast array of further chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 4-Methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-4-methoxypyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction.

Nucleophilic Aromatic Substitution

The pyridine ring in 4-Methoxy-3-nitropyridine is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic aromatic substitution, primarily at the positions ortho and para to the nitro group (C2 and C6).

Applications in Drug Discovery: A Focus on Kinase Inhibitors

4-Methoxy-3-nitropyridine and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

A key application of 4-Methoxy-3-nitropyridine is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is the core of several potent Aurora kinase and FLT3 inhibitors.[6]

Workflow: Synthesis of an Imidazo[4,5-b]pyridine Core

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

The synthesis typically involves the reduction of the nitro group of a functionalized 4-methoxy-3-nitropyridine derivative to an amine. The resulting diamine can then undergo cyclization with various reagents to form the fused imidazole ring.

Safety and Handling

4-Methoxy-3-nitropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxy-3-nitropyridine is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity make it an invaluable intermediate for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, characterization, and chemical transformations, as outlined in this guide, will empower researchers to fully leverage its potential in the discovery and development of novel therapeutics.

References

-

4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

4-Methoxy-3-nitro-pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 12, 2025, from [Link]

-

Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry, 56(21), 8421–8439. [Link]

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2011). Beilstein Journal of Organic Chemistry, 7, 1033–1041. [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (n.d.).

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8887–8905. [Link]

-

4-nitropyridine synthesis requested , Hive Chemistry Discourse. (n.d.). Retrieved December 12, 2025, from [Link] अमृत.org/forum/index.php?topic=4-nitropyridine-synthesis-requested.0

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

- Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).

Sources

- 1. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

4-Methoxy-3-nitropyridine chemical properties

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

4-Methoxy-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Characterized by a pyridine core functionalized with a methoxy group at the 4-position and a nitro group at the 3-position, this compound serves as a versatile intermediate in the development of complex molecules.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro group, dictate its reactivity and make it a valuable building block for pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

4-Methoxy-3-nitropyridine typically presents as a yellow to orange or light orange to green crystalline solid.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31872-62-5 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-77 °C | |

| Boiling Point | 127 °C @ 1 Torr | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| XLogP3 | 0.7 | [3] |

| SMILES | COC1=C(C=NC=C1)--INVALID-LINK--[O-] | [2][4] |

| InChI Key | BZPVREXVOZITPF-UHFFFAOYSA-N | [1][2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of 4-Methoxy-3-nitropyridine. Comprehensive spectral information, including ¹³C NMR, FT-IR, Raman, and GC-MS data, is publicly available through databases such as PubChem and SpectraBase, which aggregate data from various sources.[2][5]

Chemical Structure and Reactivity Profile

The reactivity of 4-Methoxy-3-nitropyridine is governed by the electronic effects of its substituents on the pyridine ring.

Caption: Chemical structure of 4-Methoxy-3-nitropyridine.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it.

-

Methoxy Group (-OCH₃): This is an electron-donating group that can influence the regioselectivity of reactions. Its presence is key to the molecule's utility as an intermediate, as it can be displaced by nucleophiles in SₙAr reactions.

-

Pyridine Nitrogen: The nitrogen atom imparts a degree of electron deficiency to the ring system, making it inherently less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.

The combination of these features makes 4-Methoxy-3-nitropyridine a prime candidate for reactions involving nucleophilic displacement, reduction of the nitro group, and other functional group transformations.

Synthesis Methodologies

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor. A common conceptual pathway to 4-Methoxy-3-nitropyridine involves the nitration of 4-methoxypyridine. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. Mixed acid (a combination of nitric acid and sulfuric acid) is a standard method for nitrating such heterocyclic systems.[6][7]

Caption: Generalized workflow for the synthesis of 4-Methoxy-3-nitropyridine.

Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for the nitration of pyridine derivatives and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. The methoxypyridine will protonate to form the pyridinium salt.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise via the dropping funnel. The temperature must be rigorously controlled, keeping it below 10 °C throughout the addition to minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 90-95 °C) for several hours to drive the reaction to completion.[7] Reaction progress should be monitored by a suitable technique like TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This quenching step must be done slowly and with caution due to the exothermic nature of acid dilution.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7.[7] The crude product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 4-Methoxy-3-nitropyridine.

Applications in Drug Development and Organic Synthesis

4-Methoxy-3-nitropyridine is a cornerstone intermediate for constructing more elaborate molecular architectures. Its utility stems from the sequential or selective reactivity of its functional groups.

Caption: Key reaction pathways of 4-Methoxy-3-nitropyridine.

-

Synthesis of Aminopyridines: The most common and critical transformation is the reduction of the nitro group to an amine. This produces 4-methoxy-3-aminopyridine, a diamine precursor essential for building fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the 4-position, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles. This allows for the introduction of different functionalities, such as amines, thiols, or other alkoxy groups, providing a straightforward route to a diverse library of 3-nitropyridine derivatives.

-

Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 1,2-diamine functionality (considering the ring nitrogen) can be cyclized with various reagents to form bicyclic structures that are central to many biologically active compounds.

Safety and Handling

As with many nitroaromatic compounds, 4-Methoxy-3-nitropyridine requires careful handling.[1]

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[2]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

References

- 1. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 4-methoxy-3-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Pyridine

4-Methoxy-3-nitropyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on the pyridine core makes it a valuable building block in medicinal chemistry and materials science.[1] Its structural attributes are of considerable interest for the synthesis of novel pharmaceutical and agrochemical agents.[1] A precise and unambiguous confirmation of its molecular structure is paramount for any research or development application. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Methoxy-3-nitropyridine, detailing the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Initial Assessment and Fundamental Properties

Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule's basic characteristics is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White to yellow or orange crystalline solid | [1][2] |

| Melting Point | 72-77 °C | [3] |

| CAS Number | 31872-62-5 | [4] |

The molecular formula, C₆H₆N₂O₃, is the cornerstone of the elucidation process. The degree of unsaturation, calculated to be 5, suggests the presence of the aromatic pyridine ring and the nitro group.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry provides two critical pieces of information: the mass of the intact molecule and a fragmentation pattern that offers clues about its substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of 4-Methoxy-3-nitropyridine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection : A small volume of the sample is introduced into the mass spectrometer.

-

Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•).

-

Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum of 4-Methoxy-3-nitropyridine is expected to show a molecular ion peak [M]⁺• at m/z = 154, corresponding to its molecular weight.[5] The fragmentation of nitroaromatic compounds under EI conditions is well-documented and typically involves the loss of nitro-related fragments.

Predicted Fragmentation Pathway:

Caption: Workflow for structure elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy) : This experiment will show a cross-peak between H-5 and H-6, confirming their adjacent relationship on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton to the carbon it is directly attached to. It will show correlations between:

-

H-2 and C-2

-

H-6 and C-6

-

H-5 and C-5

-

The methoxy protons and the methoxy carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for piecing together the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

-

The methoxy protons to C-4.

-

H-2 to C-3 and C-6.

-

H-5 to C-3 and C-4.

-

H-6 to C-2 and C-4.

-

These HMBC correlations will unambiguously establish the positions of the methoxy and nitro groups relative to the protons on the pyridine ring.

Synthesis Overview

A plausible synthetic route to 4-Methoxy-3-nitropyridine involves the nitration of a suitable pyridine precursor followed by nucleophilic substitution. A common starting material is 4-chloropyridine N-oxide.

-

Nitration : 4-chloropyridine N-oxide is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce the nitro group at the 3-position.

-

Methoxylation : The resulting 4-chloro-3-nitropyridine N-oxide is then reacted with sodium methoxide, which displaces the chloride at the 4-position.

-

Deoxygenation : The N-oxide is subsequently deoxygenated, for instance, using PCl₃, to yield the final product, 4-Methoxy-3-nitropyridine.

Conclusion

The structural elucidation of 4-Methoxy-3-nitropyridine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation information. IR spectroscopy identifies the essential functional groups. Finally, a combination of 1D and 2D NMR experiments provides an unambiguous and detailed map of the molecular structure, confirming the connectivity and substitution pattern of the pyridine ring. This comprehensive approach ensures the unequivocal identification of the molecule, a critical step for its application in research and development.

References

-

SpectraBase. 4-Methoxy-3-nitro-pyridine - Optional[13C NMR]. Available from: [Link]

-

PubChem. 4-Methoxy-3-nitropyridine. Available from: [Link]

-

SpectraBase. 4-Methoxy-3-nitro-pyridine - Optional[MS (GC)]. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

PubChem. 4-Methoxypyridine. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem. 4-Methyl-3-nitropyridine. Available from: [Link]

-

NIST. Pyridine, 4-methoxy-1-oxide-. Available from: [Link]

-

PubChemLite. 4-methoxy-3-nitropyridine (C6H6N2O3). Available from: [Link]

-

SpectraBase. Online Spectral Database. Available from: [Link]

Sources

- 1. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-メトキシ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-methoxy-3-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-nitropyridine

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data of 4-Methoxy-3-nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into its characterization.

This guide is designed for researchers, scientists, and drug development professionals, providing not just raw data, but also the causality behind experimental choices and a self-validating system of protocols.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Methoxy-3-nitropyridine directly influence its spectroscopic signatures. The arrangement of substituents on the pyridine ring gives rise to a distinct pattern of signals in NMR, characteristic vibrational modes in IR, and specific fragmentation pathways in MS.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology: [3][4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Methoxy-3-nitropyridine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved before transferring the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectral Data:

The FT-IR spectrum of 4-Methoxy-3-nitropyridine is available on PubChem, acquired using both KBr pellet and ATR techniques. [5] Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1470 | Strong | Aromatic C=C and C=N stretching |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretching |

| ~1020 | Medium | Aryl-O-CH₃ symmetric stretching |

Interpretation and Causality:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the pyridine ring.

-

Aliphatic C-H Stretch: The absorptions around 2950-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methoxy group.

-

Aromatic Ring Stretching: The strong bands at approximately 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

Nitro Group Stretching: The presence of the nitro group is unequivocally confirmed by two strong absorption bands. The band around 1530 cm⁻¹ corresponds to the asymmetric stretching of the N=O bond, while the band around 1350 cm⁻¹ is due to the symmetric stretch. These are typically very intense and are a hallmark of nitro compounds.

-

Ether Linkage Stretching: The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, and the band around 1020 cm⁻¹ is due to the symmetric stretch.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. [6][7][8][9][10]

Caption: Workflow for FT-IR sample preparation (KBr pellet method) and data acquisition.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Ensure that the potassium bromide (KBr) is of spectroscopic grade and has been thoroughly dried in an oven to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of 4-Methoxy-3-nitropyridine to a fine powder.

-

Add approximately 100 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample. The goal is to achieve a homogenous dispersion.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be run and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

GC-MS Data:

A GC-MS spectrum of 4-Methoxy-3-nitropyridine is available in the NIST Mass Spectrometry Data Center. [5]The molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight of the compound (C₆H₆N₂O₃).

Predicted Fragmentation Pattern:

The fragmentation of 4-Methoxy-3-nitropyridine under electron ionization (EI) is expected to proceed through several characteristic pathways.

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methoxy-3-nitropyridine.

Interpretation and Causality:

-

Loss of NO₂ (m/z 108): A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group as a neutral radical (NO₂), resulting in a prominent peak at M-46.

-

Loss of a Methyl Radical (m/z 139): Cleavage of the methoxy group can lead to the loss of a methyl radical (CH₃), giving a fragment at M-15.

-

Loss of a Methoxy Radical (m/z 123): The entire methoxy group can be lost as a radical, resulting in a peak at M-31.

-

Loss of NO (m/z 124): Another characteristic fragmentation of nitroarenes is the loss of nitric oxide (NO), leading to a fragment at M-30.

-

Formation of Pyridine Fragment (m/z 78): Subsequent fragmentation of the [M - NO₂]⁺ ion, likely through the loss of carbon monoxide (CO), can lead to the formation of a pyridine-like fragment.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry is a standard method for the analysis of volatile and semi-volatile organic compounds. [11][12][13][14] Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 4-Methoxy-3-nitropyridine in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode to enhance sensitivity for trace analysis. Injector temperature around 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 40-400 would be appropriate to detect the molecular ion and key fragments.

-

Source and Transfer Line Temperatures: These are typically maintained at around 230 °C and 280 °C, respectively, to prevent condensation of the analyte.

-

Conclusion

The spectroscopic characterization of 4-Methoxy-3-nitropyridine through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic influence of the substituents. FT-IR spectroscopy provides definitive evidence for the presence of the key functional groups, particularly the nitro and methoxy moieties. Mass spectrometry establishes the molecular weight and offers insights into the compound's stability and fragmentation behavior under ionization. The protocols and interpretations provided in this guide serve as a valuable resource for researchers, ensuring accurate and reliable characterization of this important chemical entity.

References

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kintek Press. (n.d.). How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitropyridine. PubChem. Retrieved from [Link]

-

Agilent Technologies. (2011). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

- Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247–2251.

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.

-

SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm].... Retrieved from [Link]

- El-Faham, A., & Abdel-Megeed, A. M. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Journal of Taibah University for Science, 8(3), 251-280.

- Albinet, A., et al. (2014). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products in atmospheric particulate matter.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1H NMR (200 MHz, CD₃OD, coupling constant J in Hz in.... Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

- Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epa.gov [epa.gov]

- 14. shimadzu.com [shimadzu.com]

A Comprehensive Guide to the Synthesis of 4-Methoxy-3-nitropyridine: Pathways, Protocols, and Mechanistic Insights

Abstract: 4-Methoxy-3-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a versatile precursor for a multitude of complex molecular targets. This guide provides an in-depth technical analysis of the synthetic pathways leading to this valuable compound. We will dissect the predominant synthetic strategy—Nucleophilic Aromatic Substitution (SNAr)—offering a detailed mechanistic explanation, a validated, step-by-step experimental protocol, and a critical analysis of its process parameters. An alternative route via direct nitration is also evaluated to provide a comprehensive strategic overview. This document is intended for researchers, chemists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights required to efficiently synthesize 4-Methoxy-3-nitropyridine with high yield and purity.

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine

4-Methoxy-3-nitropyridine is a substituted pyridine derivative whose structural features make it an exceptionally useful intermediate in the synthesis of pharmaceutical agents. The pyridine core is a common motif in drug molecules, and the specific arrangement of the methoxy and nitro groups offers distinct advantages for further chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations and can be readily reduced to an amino group, which then serves as a handle for a vast array of coupling reactions. The methoxy group, an electron-donating substituent, also influences the ring's reactivity and can be a key pharmacophoric element in the final drug candidate.[1][2]

Retrosynthetic Analysis: A Logical Approach to Synthesis Design

A retrosynthetic analysis of 4-Methoxy-3-nitropyridine reveals two primary strategic disconnections. This conceptual breakdown helps identify the most logical and efficient forward-synthetic routes.

Figure 1: Retrosynthetic analysis of 4-Methoxy-3-nitropyridine.

This analysis highlights two main strategies:

-

Pathway A (SNAr): The most direct and widely adopted approach involves the formation of the C-O ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This entails reacting a precursor like 4-chloro-3-nitropyridine with a methoxide source.

-

Pathway B (Nitration): An alternative route considers the direct nitration of 4-methoxypyridine to introduce the nitro group onto the pyridine ring.

This guide will focus primarily on Pathway A, as it offers superior control and efficiency, while also discussing the challenges associated with Pathway B.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the cornerstone of 4-methoxy-3-nitropyridine synthesis due to its high efficiency, predictability, and scalability. The reaction proceeds by displacing a suitable leaving group (typically a halide) from the 4-position of a 3-nitropyridine ring with a methoxide nucleophile.[3][4]

Mechanistic Deep Dive

The SNAr mechanism is a two-step addition-elimination process. It is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon within an aromatic system.[3][5]

-

Nucleophilic Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom at the 4-position of the 4-chloro-3-nitropyridine ring. This position is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

-

Elimination of Leaving Group: The aromaticity is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled, taking its bonding electrons with it. This step is typically fast as it leads to the stable, aromatic product.

The presence of the nitro group in the ortho position to the leaving group is critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][7][8]

Figure 2: Mechanism of the SNAr reaction for the synthesis of 4-Methoxy-3-nitropyridine.

Validated Experimental Protocol

This protocol describes the synthesis of 4-methoxy-3-nitropyridine from 4-chloro-3-nitropyridine using sodium methoxide in methanol.

Reagents & Materials:

-

4-Chloro-3-nitropyridine

-

Sodium methoxide (can be used as a solution in methanol or as a solid)

-

Methanol (anhydrous)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Ice bath

-

Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Nucleophile Addition: Slowly add a solution of sodium methoxide in methanol (typically 1.05 to 1.5 molar equivalents) to the cooled reaction mixture.[9] The addition should be done dropwise to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature (e.g., 2-5 °C) for an extended period, often 24-48 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice water.[9] The product, 4-methoxy-3-nitropyridine, is less soluble in water and should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain the final 4-methoxy-3-nitropyridine, which typically appears as a yellow to orange crystalline solid.[2]

Process Workflow Visualization

Figure 3: Experimental workflow for the SNAr synthesis of 4-Methoxy-3-nitropyridine.

Alternative Pathway: Direct Nitration of 4-Methoxypyridine

An alternative, though less common, approach is the direct nitration of 4-methoxypyridine. This method involves treating the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[11]

Challenges: Regioselectivity

The primary challenge of this pathway is controlling the regioselectivity of the nitration. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. While the 4-methoxy group is an activating, ortho, para-directing group, the pyridine nitrogen is deactivating and directs incoming electrophiles to the 3- and 5-positions. The interplay of these directing effects can lead to a mixture of products, including the desired 3-nitro isomer and the undesired 2-nitro isomer, making purification difficult and lowering the overall yield of the target molecule.[12][13] For this reason, the SNAr route is overwhelmingly preferred for its precise control and cleaner reaction profile.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Nucleophilic Aromatic Substitution (SNAr) | Pathway B: Direct Nitration |

| Starting Material | 4-Chloro-3-nitropyridine | 4-Methoxypyridine |

| Key Transformation | C-O bond formation | C-N bond formation |

| Regioselectivity | Excellent; reaction occurs only at the C4 position. | Poor to moderate; mixture of isomers is common. |

| Typical Yield | High (often >85%) | Variable and often lower due to isomer formation. |

| Purification | Straightforward (precipitation/filtration). | Often requires chromatographic separation. |

| Scalability | Highly scalable and used in industrial processes. | Challenging to scale due to selectivity issues. |

| Recommendation | Highly Recommended | Not generally recommended unless precursor is unavailable. |

Product Characterization

The identity and purity of the synthesized 4-Methoxy-3-nitropyridine should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the pyridine ring and the methoxy group.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight (C₆H₆N₂O₃, MW: 154.12 g/mol ).

-

Melting Point: To assess purity.

Safety and Handling

-

4-Chloro-3-nitropyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Sodium Methoxide: Is corrosive and flammable. It reacts violently with water. Handle in a dry, inert atmosphere if possible.

-

Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 4-Methoxy-3-nitropyridine is most effectively and reliably achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 4-chloro-3-nitropyridine. This method provides excellent regioselectivity, high yields, and a straightforward workup procedure, making it the preferred choice for both laboratory-scale and industrial applications. While direct nitration of 4-methoxypyridine is a theoretical alternative, it is hampered by significant challenges in controlling regioselectivity. The robust and well-understood SNAr mechanism ensures that researchers can confidently produce this key building block for advancing drug discovery programs.

References

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022-01-03). Organic Letters. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic aromatic substitutions. (2019-01-19). YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021-12-12). Chemistry LibreTexts. [Link]

-

Synthesis of 4-nitropyridine. PrepChem.com. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

-

4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. (2023-11-17). Filo. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

4-nitropyridine synthesis requested. Hive Chemistry Discourse. [Link]

- Process for preparation of nitropyridine derivatives.

-

Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

-

Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

-

Regioselective nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. [Link]

-

Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]

Sources

- 1. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]

- 2. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this compound. Furthermore, this guide offers insights into its synthesis, handling protocols, and its role as a versatile synthetic intermediate. The information presented herein is substantiated by authoritative sources to ensure scientific integrity and to empower researchers in their experimental endeavors.

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine

4-Methoxy-3-nitropyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This unique arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on an already electron-deficient pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and agrochemicals.[1] Its structure facilitates a range of chemical transformations, offering a gateway to a diverse array of functionalized pyridine derivatives. This guide aims to provide a detailed exploration of its properties and reactivity to enable its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4-Methoxy-3-nitropyridine are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

4-Methoxy-3-nitropyridine typically presents as a yellow to orange or light orange to yellow to green crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, DMSO, and methanol, but has limited solubility in water.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][4][5] |

| Molecular Weight | 154.12 g/mol | [4][6] |

| CAS Number | 31872-62-5 | [4][5] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-78 °C | [2][4][5] |

| Boiling Point | 127 °C @ 1 mmHg | [5][7] |

| Density | ~1.3 g/cm³ | [5] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 4-Methoxy-3-nitropyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons. A representative ¹H NMR spectrum in CDCl₃ shows signals at approximately δ 9.02 (s, 1H), 8.65 (d, J = 5.8 Hz, 1H), 7.04 (d, J = 5.9 Hz, 1H), and 4.05 (s, 3H).[7]

-

¹³C NMR : The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks would include those for the C-O stretching of the methoxy group, the N-O stretching of the nitro group, and the C=C and C=N stretching of the pyridine ring.[6]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 154.[9] High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 4-Methoxy-3-nitropyridine is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the methoxy and nitro substituents.

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position.[1][10] This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack. Conversely, the methoxy group at the C4 position is an electron-donating group, which can influence the regioselectivity of certain reactions.[1]

Caption: Generalized SNAr mechanism on the pyridine ring.

Reduction of the Nitro Group

The nitro group of 4-Methoxy-3-nitropyridine can be readily reduced to an amino group, yielding 4-methoxy-3-aminopyridine. This transformation is a critical step in many synthetic pathways as it introduces a versatile amino functionality that can be further derivatized. Common reducing agents for this purpose include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

-

Sodium dithionite (Na₂S₂O₄)

This reduction opens up possibilities for the synthesis of fused heterocyclic systems and other complex nitrogen-containing molecules.

Vicarious Nucleophilic Substitution (VNS)

An alternative pathway for functionalization is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This mechanism allows for the introduction of alkyl groups at positions activated by the nitro group that lack a leaving group (i.e., C-H bonds). [10][11]The reaction involves a carbanion, stabilized by a leaving group on the nucleophile itself, which attacks an electron-deficient carbon atom on the pyridine ring. [10][12]This is followed by a base-induced β-elimination to restore aromaticity. [12][11]

Synthesis of 4-Methoxy-3-nitropyridine

A common laboratory-scale synthesis of 4-Methoxy-3-nitropyridine involves the nitration of 4-methoxypyridine. [7]

Experimental Protocol: Nitration of 4-Methoxypyridine

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

4-Methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Solid Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-methoxypyridine (1 equivalent) dropwise to concentrated sulfuric acid. [7]2. Maintain the temperature while adding fuming nitric acid to the reaction mixture. [7]3. Heat the mixture to 70 °C and allow it to react for an extended period (e.g., 2.5 days). [7]4. After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. [7]5. Neutralize the mixture by slowly adding solid potassium carbonate until the pH becomes alkaline. [7]6. Perform a liquid-liquid extraction with ethyl acetate. [7]7. Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate. [7]8. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. [7]9. The resulting yellow powdery product can be further purified by recrystallization or column chromatography if necessary. [7]

Safety and Handling

4-Methoxy-3-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) [4][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) [4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) [4][5] |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) [4][5] |

Signal Word: Danger [4][5] Hazard Statements:

-

H302: Harmful if swallowed. [4][5]* H315: Causes skin irritation. [4][5]* H318: Causes serious eye damage. [4][5]* H335: May cause respiratory irritation. [4][5]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles or face shield). [5][13]* Handling: Use only in a well-ventilated area, such as a fume hood. [5][13]Avoid breathing dust. [5]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [5][13]* Storage: Store in a cool, dry, and well-ventilated place. [13]Keep the container tightly closed. [5][13]Store under an inert atmosphere at room temperature. [3][5]

Conclusion

4-Methoxy-3-nitropyridine is a strategically important building block in organic synthesis, offering a unique combination of reactivity that enables the construction of complex molecular architectures. Its well-defined physicochemical and spectroscopic properties allow for reliable characterization, while its predictable reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, makes it a versatile tool for medicinal and materials chemists. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

-

UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxy-3-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine. Retrieved from [Link]

-

Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

PubMed Central (PMC). (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-3-nitropyridine (C6H6N2O3). Retrieved from [Link]

-

ChemDmart. (n.d.). Specification. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. myuchem.com [myuchem.com]

- 3. 4-Methoxy-3-nitropyridine | 31872-62-5 [amp.chemicalbook.com]

- 4. 4-Methoxy-3-nitropyridine 97 31872-62-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. lehigh.edu [lehigh.edu]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-nitropyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of functional molecules.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development, ensuring robust process development, formulation design, and predictable pharmacokinetic behavior.

This guide provides a comprehensive technical overview of the solubility and stability of 4-Methoxy-3-nitropyridine. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this important molecule. We will delve into the theoretical underpinnings of its solubility and stability, present detailed experimental protocols for their assessment, and discuss the interpretation of the resulting data.

Physicochemical Properties of 4-Methoxy-3-nitropyridine

A summary of the key physicochemical properties of 4-Methoxy-3-nitropyridine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2][3] |

| Molecular Weight | 154.12 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-78 °C | [4] |

| pKa (Predicted) | 2.51 ± 0.18 | [3] |

| LogP (Predicted) | 0.7 | [4] |

Section 1: Solubility Profile of 4-Methoxy-3-nitropyridine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of 4-Methoxy-3-nitropyridine in various solvent systems is essential for designing appropriate crystallization processes, formulating drug products, and predicting its behavior in biological systems. This section will cover both the theoretical aspects and practical determination of its solubility.

Theoretical Considerations

The solubility of 4-Methoxy-3-nitropyridine is governed by its molecular structure. The presence of the polar nitro group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the methoxy group and the aromatic ring contribute to its lipophilicity. The predicted LogP of 0.7 suggests a relatively balanced hydrophilic-lipophilic character.

Qualitative and Quantitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the aromatic ring and methoxy group limits aqueous solubility. |

| Ethanol | High | The ability to act as both a hydrogen bond donor and acceptor, along with its polarity, should facilitate dissolution. |

| Methanol | High | Similar to ethanol, its polarity and hydrogen bonding capacity are favorable for solubility. |

| Acetone | High | A polar aprotic solvent that can interact favorably with the polar functional groups of the molecule. |

| Dichloromethane | Moderate | A less polar solvent, solubility will be driven by the lipophilic character of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Experimental Determination of Solubility

Two key types of solubility measurements are crucial in drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 4-Methoxy-3-nitropyridine to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of 4-Methoxy-3-nitropyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature: Solubility is temperature-dependent.

-

Prolonged Agitation: Guarantees that the system reaches equilibrium.

-

Filtration: Removes any undissolved particles that could interfere with the concentration measurement.

-

Validated HPLC Method: Ensures accurate and precise quantification.

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for identifying compounds with potential precipitation issues in biological assays.

Experimental Protocol:

-